n,n-Diethyl-n-methylethanaminium
Overview
Description
“n,n-Diethyl-n-methylethanaminium” is a chemical compound. It is also known as this compound tetrafluoroborate . It has a molecular formula of CHBFNO and an average mass of 233.055 Da .
Synthesis Analysis
The synthesis of this compound involves the methylation of tertiary amines such as urotropine, triethylamine, pyridine, 2-methylpyridine, 4-acetylpyridine, and isonicotinamide, up to quaternary ammonium compounds .Molecular Structure Analysis
The molecular structure of this compound is complex. It has been characterized by IR and 1H NMR spectra, element analysis, and single crystal X-ray diffraction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of CHNO, an average mass of 131.216 Da, and a monoisotopic mass of 131.131012 Da .Scientific Research Applications
1. Complexation Studies
- Title: Coexistence of Two 1:1 Complexes of Oxyphenonium Bromide and α-Cyclodextrin
- Summary: Research by Funasaki et al. (2003) explored the complexation of oxyphenonium bromide, a derivative of N,N-Diethyl-N-methylethanaminium, with α-cyclodextrin. They used proton NMR spectroscopy, molecular mechanics, and molecular surface-area calculations to study this interaction, revealing the coexistence of two 1:1 complexes, providing insights into molecular interactions and complexation behavior. Funasaki et al. (2003)
- Title: Synthesis and Anti-microbial Activity of Hydroxylammonium Ionic Liquids
- Summary: Hossain et al. (2011) synthesized hydroxylammonium-based ionic liquids, including derivatives of this compound, and evaluated their antimicrobial activities. This research underscores the potential of such compounds in developing new antimicrobial agents. Hossain et al. (2011)
- Title: Efficient Production of 2-amino-4H-chromenes and 14-aryl-14H-dibenzo[a, j]xanthenes Catalyzed by N,N-diethyl-N-sulfoethanaminium Hydrogen Sulfate
- Summary: In a study by Pourkazemi et al. (2020), an acidic ionic liquid form of this compound was used to catalyze the synthesis of organic compounds like 2-amino-4H-chromenes. This indicates the compound's role in facilitating efficient and environmentally friendly chemical reactions. Pourkazemi et al. (2020)
Safety and Hazards
Future Directions
Properties
IUPAC Name |
triethyl(methyl)azanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N/c1-5-8(4,6-2)7-3/h5-7H2,1-4H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEACXNRNJAXIBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10052-47-8 (chloride), 994-29-6 (iodide) | |
Record name | Triethylmethylammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2045028 | |
Record name | N,N-diethyl-N-methylethanaminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302-57-8 | |
Record name | Triethylmethylammonium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=302-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triethylmethylammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-diethyl-N-methylethanaminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-DIETHYL-N-METHYLETHANAMINIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2945YYM5JQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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